Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

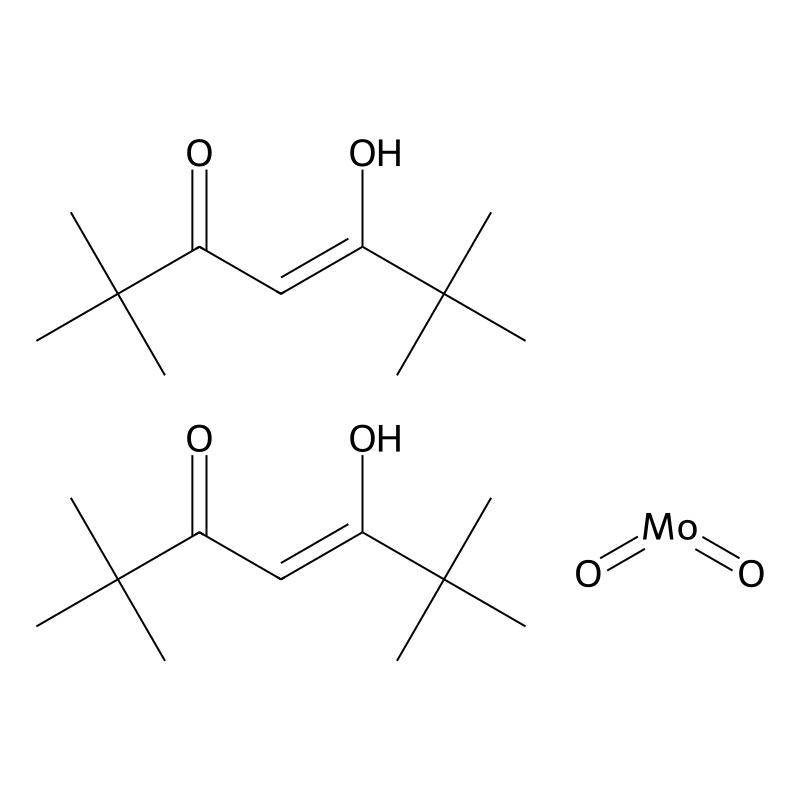

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound characterized by its unique structure and properties. The chemical formula is , indicating the presence of molybdenum in a +6 oxidation state coordinated with two bidentate ligands derived from 2,2,6,6-tetramethyl-3,5-heptanedione. This compound typically appears as a yellow solid and is soluble in various organic solvents, making it suitable for a range of applications in catalysis and materials science .

Catalysis:

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as MoO2(TMHD)2, is a versatile catalyst used in various organic transformations. Its unique ability to activate small molecules and facilitate bond-breaking and formation reactions makes it valuable for:

- Epoxidation reactions: MoO2(TMHD)2 efficiently catalyzes the conversion of alkenes to their corresponding epoxides, essential building blocks in organic synthesis .

- Olefin metathesis: MoO2(TMHD)2 demonstrates activity in olefin metathesis reactions, a powerful tool for creating carbon-carbon double bonds and restructuring complex molecules .

- Hydrocarbon oxidation: MoO2(TMHD)2 exhibits catalytic activity in the selective oxidation of hydrocarbons, enabling the conversion of alkanes to desired products like alkenes or alcohols .

Materials Science:

MoO2(TMHD)2 finds applications in materials science due to its interesting structural and electronic properties:

- Precursor for molybdenum oxide thin films: MoO2(TMHD)2 can be utilized as a precursor for depositing thin films of molybdenum oxide, a material with applications in gas sensors, electronic devices, and electrochromic displays .

- Development of functional materials: The versatile coordination chemistry of MoO2(TMHD)2 allows researchers to incorporate it into the design of novel materials with tailored properties, such as photocatalysts, magnetic materials, and luminescent materials .

Energy Conversion:

MoO2(TMHD)2 exhibits potential applications in energy conversion due to its ability to participate in redox reactions:

- Electrocatalysis: MoO2(TMHD)2 demonstrates electrocatalytic activity for the hydrogen evolution reaction, a crucial process for generating clean hydrogen fuel .

- Lithium-ion batteries: MoO2(TMHD)2 has been explored as a potential cathode material for lithium-ion batteries due to its interesting electrochemical properties .

- Oxidation reactions: Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) can oxidize alcohols to carbonyl compounds.

- C-C bond formation: It can promote coupling reactions that form carbon-carbon bonds.

- Dehydrogenation: The compound may facilitate the removal of hydrogen from organic substrates .

The synthesis of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of a molybdenum precursor with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. A common synthetic route is:

- Starting Materials: Molybdenum tetrachloride or another molybdenum(VI) source.

- Reaction:This reaction yields molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) along with hydrochloric acid as a byproduct .

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has several notable applications:

- Catalysis: It serves as a catalyst in various organic reactions due to its ability to activate small molecules and facilitate bond formation and breaking.

- Materials Science: The compound's unique structural and electronic properties make it valuable for developing new materials.

- Energy Conversion: It shows potential in redox reactions which are essential for energy conversion technologies .

Several compounds share structural or functional similarities with molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate). Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Molybdenum(VI) oxide bis(acetylacetonate) | MoO₂(C₅H₇O₂)₂ | Commonly used as a catalyst; simpler ligand structure. |

| Tungsten(VI) oxide bis(acetylacetonate) | WO₂(C₅H₇O₂)₂ | Similar catalytic properties; tungsten analog. |

| Manganese(II) acetate bis(acetylacetonate) | Mn(OAc)(C₅H₇O₂)₂ | Exhibits different oxidation state; used in organic synthesis. |

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand environment provided by the bulky 2,2,6,6-tetramethyl-3,5-heptanedione ligands which enhance its solubility and catalytic efficiency compared to other similar compounds .